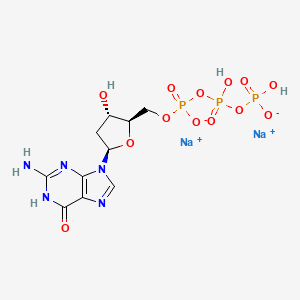

2'-Deoxyguanosine 5'-triphosphate, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Deoxyguanosine 5’-triphosphate (dGTP) is a purine nucleoside triphosphate . It is made of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues . It is used by the cells for the synthesis of DNA with the help of DNA polymerase .

Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is C10H16N5O13P3 . It is a purine 2’-deoxyribonucleoside 5’-triphosphate having guanine as the nucleobase .

Chemical Reactions Analysis

2’-Deoxyguanosine 5’-triphosphate, disodium salt is a reactant involved in analysis of self-assembling in solution and nucleation/growth of G-qudruplexes, Nucleophilic trapping, Reductive alkylation .

Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is 507.18 g/mol . It is soluble in water to 75 mM .

Applications De Recherche Scientifique

DNA Sequencing

2’-Deoxyguanosine 5’-triphosphate, disodium salt is commonly used in DNA sequencing methods. It serves as a substrate for DNA polymerases during the synthesis of DNA strands, which is a critical step in determining the nucleotide sequence of DNA molecules .

Polymerase Chain Reaction (PCR)

This compound is a key component in PCR mixtures , where it is incorporated into the newly synthesized DNA strands during the amplification process. PCR is a widely used technique to multiply specific segments of DNA for various genetic analyses .

DNA Synthesis and Repair Techniques

In addition to PCR, 2’-Deoxyguanosine 5’-triphosphate, disodium salt is utilized in other DNA polymerase-based DNA synthesis and repair techniques . These are essential for studying and manipulating genetic material in research and therapeutic settings .

Capillary Electrophoresis (CE) Analysis

The compound has been used as an internal standard to improve the analytical performance of CE analysis. This application is particularly useful for evaluating the cleanup process in various experimental protocols .

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

It is also used in RT-PCR , which is a variant of PCR that allows the amplification of DNA from RNA templates. This technique is crucial for studying gene expression and viral RNA quantification .

Oxidative Modification Studies

2’-Deoxyguanosine 5’-triphosphate can undergo oxidative modification to form 8-oxo-dGTP, which can lead to mutations when misincorporated into DNA. Studying these modifications helps understand cellular protection mechanisms against oxidative stress .

In Vivo DNA Synthesis

Lastly, this compound is used in vivo for the synthesis of DNA via DNA polymerases. This application is fundamental to understanding how cells replicate their genetic material under physiological conditions .

Mécanisme D'action

Target of Action

The primary target of 2’-Deoxyguanosine 5’-triphosphate (dGTP) is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from deoxyribonucleotides, which are the building blocks of DNA. These enzymes are essential for DNA replication and usually work in pairs to create two identical DNA strands from one original DNA molecule .

Mode of Action

dGTP interacts with its target, DNA polymerase, by serving as a substrate . During DNA synthesis, the DNA polymerase adds dGTP to the growing DNA strand, pairing it with the complementary cytosine © on the template strand . This process results in the extension of the DNA strand, enabling the replication of genetic material .

Biochemical Pathways

The action of dGTP primarily affects the DNA replication pathway . By serving as a substrate for DNA polymerase, dGTP plays a crucial role in the synthesis of new DNA strands. This process is fundamental for cell division, allowing the genetic material to be passed on to the daughter cells .

Result of Action

The incorporation of dGTP into a growing DNA strand by DNA polymerase results in the extension of the DNA molecule . This is a critical step in DNA replication, allowing the genetic information to be accurately copied and passed on to the next generation of cells .

Safety and Hazards

While specific safety and hazard information for 2’-Deoxyguanosine 5’-triphosphate, disodium salt is not available in the retrieved sources, general safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The future directions of 2’-Deoxyguanosine 5’-triphosphate, disodium salt could involve its continued use in molecular biology applications such as DNA sequencing, PCR and other DNA polymerase based DNA synthesis and repair techniques . It could also be used in the study of the kinetics of glycoprotein (gp) expressed by bacteriophage T7 .

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDVZZOBMGHWQA-FVALZTRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyguanosine 5'-triphosphate, disodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)

![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)